5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-CYANO-6-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-6-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
5-CYANO-6-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the cyano group or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine core typically yields pyridine derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-CYANO-6-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antitumor properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-CYANO-6-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
5-CYANO-6-PHENYL-2,4-DISUBSTITUTED-PYRIMIDINE DERIVATIVES: These compounds share a similar cyano and phenyl substitution pattern and have been studied for their antitumor activities.
DIHYDROPYRIDINE DERIVATIVES: Other dihydropyridine derivatives are known for their biological activities, including antihypertensive and anti-inflammatory properties.
Uniqueness
5-CYANO-6-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H27FN4O2S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
5-cyano-6-[2-(diethylamino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C26H27FN4O2S/c1-4-31(5-2)22(32)16-34-26-20(15-28)24(19-13-9-10-14-21(19)27)23(17(3)29-26)25(33)30-18-11-7-6-8-12-18/h6-14,24,29H,4-5,16H2,1-3H3,(H,30,33) |
InChI Key |
IPMCLEOGBRHDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3F)C#N |
Origin of Product |
United States |
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